molecular formula C9H6FNO4 B12447300 4-Fluoro-3-nitrocinnamic acid

4-Fluoro-3-nitrocinnamic acid

Cat. No.: B12447300
M. Wt: 211.15 g/mol
InChI Key: CQDUDTCHWSHVKT-UHFFFAOYSA-N
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Description

Significance of Cinnamic Acid Derivatives in Advanced Chemical Transformations

Cinnamic acid and its derivatives are highly valued building blocks in modern organic synthesis due to their inherent reactivity and structural diversity. researchgate.net The presence of a phenyl group, a double bond, and a carboxylic acid function provides multiple sites for chemical modification, enabling the construction of complex molecular architectures. nih.gov These derivatives are precursors to a multitude of important compounds, including stilbenes, coumarins, flavonoids, and various polymers. tandfonline.comresearchgate.net

A significant area of research involves the decarboxylative functionalization of cinnamic acids. This process, which removes the carboxylic acid group, allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of substituted styrenes. researchgate.netrsc.orgrsc.org Both transition-metal-catalyzed and metal-free conditions have been developed for these transformations, highlighting the adaptability of the cinnamic acid scaffold to different synthetic strategies. rsc.orgrsc.org The electronic nature of the substituents on the aromatic ring can influence the reactivity and outcome of these reactions, with both electron-donating and electron-withdrawing groups being well-tolerated. rsc.org

Strategic Importance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine and nitro groups onto an aromatic ring profoundly alters its electronic properties and reactivity, making these substituents strategically important in the design of new molecules. researchgate.netnih.govtandfonline.com

Fluorine , being the most electronegative element, exerts a strong electron-withdrawing inductive effect. tandfonline.com Its small size allows it to replace hydrogen without causing significant steric hindrance. tandfonline.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which can enhance the metabolic stability of a molecule—a crucial factor in medicinal chemistry. tandfonline.com Furthermore, fluorine substitution can modulate the lipophilicity and binding affinity of a compound to biological targets. tandfonline.com

The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. nih.govnumberanalytics.com This deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. nih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the replacement of other substituents, including halogens. researchgate.netrsc.org The nitro group's ability to delocalize π-electrons is a key feature in its chemical behavior. nih.gov Nitroaromatic compounds are vital intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.com

The combined presence of both fluorine and a nitro group on a cinnamic acid scaffold, as in 4-fluoro-3-nitrocinnamic acid, creates a molecule with unique reactivity, poised for a variety of chemical transformations.

Overview of Research Trajectories in this compound Chemistry

Research concerning this compound primarily revolves around its utility as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The strategic placement of the fluoro and nitro groups on the cinnamic acid backbone makes it a valuable precursor.

A key application of the related compound, 4-fluoro-3-nitrobenzoic acid, is in the synthesis of novel benzimidazoles with antimycobacterial activity and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. sigmaaldrich.com This suggests that this compound could similarly serve as a starting material for analogous compounds with an extended side chain, potentially modulating their biological activity.

The synthesis of this compound itself is not extensively detailed in readily available literature, but the synthesis of its precursor, 4-fluoro-3-nitrobenzoic acid, is well-established. It is typically prepared by the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. chemicalbook.com The subsequent conversion to the cinnamic acid derivative would likely involve standard synthetic methodologies such as the Perkin reaction or a Knoevenagel condensation.

The presence of the nitro and fluoro groups on the aromatic ring of this compound makes it an interesting substrate for nucleophilic aromatic substitution reactions. researchgate.netrsc.org The chlorine analogue, 4-chloro-3-nitrocinnamic acid, is noted for its use in the development of anti-inflammatory and analgesic drugs, as well as in material science for creating polymers and coatings. chemimpex.com This suggests similar potential applications for the fluoro derivative.

Interactive Table of Related Compounds and Their Properties:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11123-126453-71-4
3-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.11133-137403-21-4
4-Nitrocinnamic acidC₉H₇NO₄193.16288-291619-89-6
4-Fluoro-3-nitroaniline (B182485)C₆H₅FN₂O₂156.1294-96364-76-1
Cinnamic acidC₉H₈O₂148.16133621-82-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDUDTCHWSHVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Fluoro 3 Nitrocinnamic Acid

Established Synthetic Routes to Substituted Cinnamic Acids

The creation of the α,β-unsaturated carboxylic acid moiety of cinnamic acids is a well-understood transformation in organic chemistry. Several named reactions are routinely employed for this purpose, each with its own set of advantages and adaptations for various substrates.

The Knoevenagel condensation, particularly its Doebner modification, is a cornerstone method for synthesizing α,β-unsaturated acids. semanticscholar.orgbu.edu This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically in the presence of a basic catalyst. researchgate.netacs.org The initially formed dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the corresponding cinnamic acid. semanticscholar.org

The choice of base and solvent is critical. Classically, pyridine (B92270) is used as the solvent with a catalytic amount of piperidine. bu.edu However, to address environmental and efficiency concerns, modern variants have been developed. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in DMF has been shown to be effective for the synthesis of substituted trans-cinnamic acids from various aromatic aldehydes. asianpubs.org Another green chemistry approach utilizes tetrabutylammonium bromide (TBAB) and potassium carbonate in water under microwave irradiation, offering a rapid and environmentally friendly procedure. semanticscholar.org These milder conditions are particularly advantageous when dealing with sensitive functional groups like the nitro and fluoro substituents present in the precursor to 4-Fluoro-3-nitrocinnamic acid.

Table 1: Comparison of Catalytic Systems for Knoevenagel-Doebner Condensation.
Catalyst/Solvent SystemTypical Reaction ConditionsAdvantagesReference
Pyridine/PiperidineHeatingClassic, well-established method semanticscholar.orgbu.edu
DABCO/DMFRoom temperature to heatingMild conditions, good yields, inexpensive catalyst asianpubs.org
TBAB/K2CO3/WaterMicrowave irradiationEnvironmentally friendly, rapid, no organic solvent semanticscholar.org

The Perkin reaction, discovered by William Henry Perkin in 1868, is another fundamental method for the synthesis of cinnamic acids. wikipedia.orgslideshare.net It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. longdom.org For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is typically reacted with acetic anhydride and sodium or potassium acetate (B1210297). wikipedia.org

The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. Subsequent dehydration and hydrolysis yield the α,β-unsaturated aromatic acid. While effective, the Perkin reaction often requires high temperatures (e.g., 180°C) and long reaction times. bu.edu These conditions can be a disadvantage for substrates with sensitive functional groups. However, the reaction is broadly applicable to a wide range of substituted aromatic aldehydes for preparing various cinnamic acid derivatives. longdom.org

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction. It is widely used for the synthesis of cinnamic acids and their derivatives by coupling an aryl halide with an acrylate ester or acrylic acid. matthey.comajol.info The general transformation involves the reaction of an aryl halide (e.g., bromide or iodide) with a suitable alkene in the presence of a palladium catalyst and a base. asianpubs.org

This methodology offers significant advantages, including high functional group tolerance and stereoselectivity, typically favoring the formation of the trans-isomer. A variety of palladium catalysts can be employed, including palladacycles, which have shown stability and recyclability in aqueous-biphasic systems. asianpubs.orgasianpubs.org Such systems facilitate easy separation of the product and recycling of the catalyst. asianpubs.org The Heck reaction provides a modern and efficient alternative to classical condensation reactions for accessing complex cinnamic acid derivatives from readily available aryl halides. matthey.com

Table 2: Key Components of the Heck Reaction for Cinnamic Acid Synthesis.
ComponentRoleExamplesReference
Aryl HalideAromatic ring sourceAryl bromides, Aryl iodides asianpubs.org
AlkeneDouble bond sourceSodium acrylate, Acrylic acid esters matthey.comasianpubs.org
CatalystFacilitates C-C bond formationPalladium complexes (e.g., palladacycles), Pd/C matthey.comasianpubs.org
BaseNeutralizes HX byproductInorganic (e.g., K2CO3) or Organic (e.g., Et3N) asianpubs.org

Targeted Synthetic Approaches for this compound

The synthesis of this compound requires precise control over the introduction of substituents onto the aromatic ring, followed by the formation of the acrylic acid side chain.

The key challenge in synthesizing this molecule is achieving the correct 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The directing effects of the substituents are crucial. The synthesis typically starts with a precursor that already contains the fluorine atom at position 4. A common precursor is 4-fluorobenzoic acid or 4-fluoroaniline. chemicalbook.comprepchem.comgoogle.com

The subsequent nitration step is regioselective. The fluorine atom is an ortho-, para-director. Since the para position is blocked, the incoming nitro group is directed to the ortho position (position 3). The nitration of 4-fluorobenzoic acid, for example, can be achieved using a mixture of nitric acid and sulfuric acid, yielding 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com Similarly, nitration of p-fluoroaniline under anhydrous conditions can produce 4-fluoro-3-nitroaniline (B182485). google.com This regiocontrolled nitration is the critical step in establishing the required substitution pattern for the final product. The resulting 4-fluoro-3-nitro-substituted aromatic compound serves as the key intermediate.

The most direct precursor for the final condensation or coupling step is 4-fluoro-3-nitrobenzaldehyde (B1361154). This aldehyde can be synthesized from 4-fluoro-3-nitrobenzoic acid (obtained via the regioselective nitration described above) through standard reduction protocols.

Once 4-fluoro-3-nitrobenzaldehyde is obtained, it can be elaborated into the target molecule, this compound, using one of the established methods described in section 2.1. The Knoevenagel-Doebner condensation is a particularly suitable choice. The reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid in the presence of a suitable base catalyst (e.g., pyridine/piperidine or DABCO) would yield the desired this compound after condensation and subsequent decarboxylation. The presence of the electron-withdrawing nitro group can facilitate the initial nucleophilic attack on the aldehyde, making this a highly efficient final step in the synthetic sequence.

Multi-component Reactions in the Synthesis of Complex Cinnamic Acid Derivatives

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates most, if not all, of the atoms from the starting materials. nih.govnih.gov This inherent efficiency and atom economy make MCRs a highly attractive strategy for the rapid generation of molecular diversity and complexity, which is particularly valuable in drug discovery. nih.gov MCRs are convergent, efficient, and exhibit a high bond-forming-index, offering a significant advantage over traditional linear, multi-step syntheses. nih.gov

Several name reactions, such as the Passerini and Ugi reactions, are foundational MCRs that can be adapted to create libraries of complex amide and peptide-like structures. nih.govorganic-chemistry.org For instance, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce α-acyl carboxamides in a single step. nih.gov The Ugi four-component reaction extends this by including a primary amine to yield dipeptide-like structures. nih.gov These reactions offer a modular approach to synthesizing complex cinnamic acid derivatives by varying the individual components. An appropriately substituted benzaldehyde (like 4-fluoro-3-nitrobenzaldehyde) could serve as the aldehyde component, allowing for the direct incorporation of the desired substitution pattern into a more complex molecular scaffold.

The strategic advantage of MCRs lies in their ability to construct chemical libraries more rapidly and efficiently than linear synthesis methods, providing a pathway to diverse structures and enabling the exploration of structure-activity relationships. nih.gov

Catalytic Systems in this compound Synthesis

Catalysis is central to the modern synthesis of cinnamic acids, offering milder reaction conditions, improved yields, and greater control over selectivity compared to stoichiometric methods. The development of novel catalytic systems, including those based on transition metals, small organic molecules, and photoredox processes, has revolutionized the construction of the C=C double bond characteristic of cinnamic acids.

Transition-Metal Catalysis for C–C Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of cinnamic acid and its derivatives. thepharmajournal.com

The Heck reaction, for example, couples an aryl halide with an alkene in the presence of a base and a palladium catalyst. thepharmajournal.com To synthesize a this compound derivative, 1-bromo-4-fluoro-3-nitrobenzene could be reacted with an acrylate ester, such as methyl acrylate, followed by hydrolysis of the ester to yield the desired carboxylic acid. thepharmajournal.com Advances in this area include the use of highly efficient palladium nanoparticle catalysts, which can achieve excellent yields in short reaction times. thepharmajournal.com The use of ultrasound irradiation can further enhance these reactions, allowing them to proceed at ambient temperatures, which is beneficial for commercial-scale production. thepharmajournal.com

Below is a table summarizing various transition-metal catalyzed C-C bond formation reactions relevant to the synthesis of cinnamic acid derivatives.

Reaction TypeAryl Halide ExampleAlkene/Coupling PartnerCatalyst SystemSolvent/BaseYieldReference
Heck ReactionIodobenzeneMethyl acrylatePd/CNMP / TriethylamineHigh thepharmajournal.com
Heck ReactionAryl HalidesMethyl acrylatePd-nanoparticlesNMP / Triethylamine>90%
Suzuki CouplingArylboronic estersAryl nitrilesNi catalyst-- nih.gov
Heck Reaction (Ultrasonic)Aryl HalidesAcrylatesPdCl2 / TBABWater / Na2CO343-93% thepharmajournal.com

NMP: N-Methyl-2-pyrrolidone; TBAB: Tetrabutylammonium bromide

Organocatalytic Approaches to Fluoronitrocinnamic Acid Derivatives

Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral molecules. nih.gov This field utilizes small organic molecules, such as proline and its derivatives, to catalyze stereoselective transformations. nih.gov In the context of cinnamic acid synthesis, organocatalysts are primarily used in Knoevenagel and aldol-type condensation reactions.

The Knoevenagel condensation between an aryl aldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde) and malonic acid or its esters is a direct route to cinnamic acids. nih.govmdpi.com Organocatalysts, particularly those based on amino acids like proline or chiral amines, can facilitate this reaction under mild conditions. nih.gov Bifunctional organocatalysts, which possess both a basic site (like an amine) to deprotonate the active methylene (B1212753) compound and a hydrogen-bond donating group to activate the aldehyde, are particularly effective. nih.gov

The development of fluorinated organocatalysts and their application in synthesizing fluorinated compounds is an area of active research. johnshopkins.edu Chiral phosphoric acids, for instance, have been successfully used in asymmetric N–H insertion reactions, demonstrating the potential of organocatalysis to handle a variety of substrates and reaction types with high enantiocontrol. rsc.org The use of such catalysts could provide a pathway to enantiomerically enriched fluoronitrocinnamic acid derivatives, which may have specific applications in medicinal chemistry.

Photoredox Catalysis and Sustainable Synthesis Methods

Visible-light photoredox catalysis has gained significant attention as a green and sustainable synthetic tool. insuf.orgijpsjournal.com This methodology uses light as a clean energy source to drive chemical reactions under exceptionally mild conditions, often at room temperature. insuf.org It typically involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, that absorbs visible light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. insuf.orgijpsjournal.com

For the synthesis of cinnamic acid derivatives, photoredox catalysis offers novel pathways. For example, it can be used for the decarboxylative coupling of carboxylic acids. A recent study demonstrated the visible-light-induced decarboxylative stereospecific epoxidation of trans-cinnamic acids, highlighting the ability of photoredox methods to functionalize the cinnamic acid scaffold. nih.govacs.org Such strategies could be adapted for C-C bond formation, potentially by coupling aryl halides with alkene partners via a radical mechanism. This approach avoids the need for expensive or sensitive reagents often required in traditional transition-metal catalysis and aligns with the principles of sustainable chemistry. ijpsjournal.com

Green Chemistry Principles in Synthetic Method Development

Green chemistry is a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edu Its twelve principles provide a guide for developing more sustainable synthetic routes, focusing on aspects like waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov The synthesis of this compound can be significantly improved by incorporating these principles.

Key green chemistry strategies applicable to cinnamic acid synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and recycled, minimizing waste. nih.gov

Safer Solvents: Avoiding hazardous organic solvents like chlorinated hydrocarbons and opting for benign alternatives such as water, ethanol (B145695), or even eliminating the solvent entirely. bepls.com

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis or ultrasonication, reduces energy consumption. nih.govacs.org

Atom Economy: Designing syntheses, like MCRs, where the maximum number of atoms from the reactants are incorporated into the final product. psu.edu

Solvent-Free Reactions and Alternative Media

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). bepls.com For the synthesis of cinnamic acid derivatives, several solvent-free or alternative media approaches have been developed.

Microwave-assisted organic synthesis (MAOS) is one such technique. The Knoevenagel condensation of aryl aldehydes with malonic acid can be performed under solvent-free conditions using microwave irradiation, often with a solid support or a catalyst like polyphosphate ester (PPE). This method can significantly reduce reaction times and improve yields.

Mechanochemistry, or reactions induced by mechanical force (grinding or milling), represents another solvent-free approach. nih.gov Amidation of cinnamic acid has been achieved under solvent-free mechanochemical conditions, demonstrating the feasibility of this technique for derivatization. nih.govbeilstein-journals.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bepls.com The Knoevenagel condensation has been successfully carried out in water, sometimes facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a natural surfactant. thepharmajournal.com

The table below compares a conventional synthesis method with greener alternatives for cinnamic acid production.

MethodReactantsConditionsSolventAdvantagesDisadvantagesReference
Conventional Perkin Reaction Benzaldehyde, Acetic Anhydride, Sodium AcetateHeated at 180°C for 3+ hoursNone (neat)Established methodHigh temperature, long reaction time, potential side products bepls.comuns.ac.id
Green Knoevenagel (Microwave) Aryl Aldehyde, Malonic AcidMicrowave irradiationSolvent-freeRapid, suitable for electron-donating groupsLong reaction time can still be a drawback
Green Knoevenagel (Aqueous) Aromatic Aldehyde, Malonic AcidMicrowave irradiation, TBAB, K2CO3WaterEnvironmentally benign solventRequires phase-transfer catalyst
Green Synthesis (Grinding) Benzaldehyde, Malonic Acid, PiperidineGrinding at room temperatureSolvent-freeSimple, energy-efficient, high yield (75-85%)- bepls.com

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and reaction efficiency, are paramount in evaluating synthetic routes. The primary route for synthesizing this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgbepls.com This methodology typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid, catalyzed by a base such as pyridine or piperidine. rsc.orgresearchgate.net

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. bepls.com In an ideal Knoevenagel condensation of 4-fluoro-3-nitrobenzaldehyde with malonic acid, the reaction proceeds with the loss of carbon dioxide and water.

The theoretical atom economy can be calculated as:

Molecular Weight of this compound: 211.13 g/mol

Molecular Weight of 4-fluoro-3-nitrobenzaldehyde: 169.11 g/mol

Molecular Weight of malonic acid: 104.06 g/mol

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 Atom Economy = (211.13 / (169.11 + 104.06)) x 100 ≈ 77.2%

This calculation reveals that, even under ideal stoichiometric conditions, nearly 23% of the reactant mass is lost as byproducts (carbon dioxide and water), highlighting an intrinsic limitation of this synthetic route.

Reaction efficiency, however, extends beyond theoretical calculations to include practical factors such as percentage yield, reaction conditions, and the generation of waste from solvents and purification processes. Traditional Knoevenagel conditions often utilize pyridine as both a solvent and a base, which is effective but poses significant environmental and health risks due to its toxicity and carcinogenicity. rsc.org The efficiency of these reactions can be compromised by the formation of side products and the challenges associated with product isolation from the reaction mixture.

Below is a comparative data table illustrating the impact of different conditions on reaction efficiency for analogous Knoevenagel condensations.

Catalyst/Solvent SystemReaction Time (hours)Typical Yield (%)Atom Economy (%)Notes
Pyridine/Piperidine (Conventional)5 - 2475 - 8577.2Carcinogenic solvent, complex workup. rsc.org
Triethylamine/Toluene3 - 5~9077.2Pyridine-free alternative, still uses organic solvent. rsc.org
TBAB/K₂CO₃ in Water (Microwave)0.25 - 0.590 - 9877.2Environmentally friendly solvent, rapid reaction. semanticscholar.org
Solvent-Free (Microwave)0.1 - 0.3~9077.2Reduces solvent waste, high energy efficiency. rsc.org

Data is representative of Knoevenagel condensations for substituted cinnamic acids and serves for comparative purposes.

Recyclable Catalytic Systems in Fluoronitrocinnamic Acid Production

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste, lower costs, and enhance the sustainability of chemical processes. For the production of this compound via Knoevenagel condensation, the shift from homogeneous basic catalysts like pyridine and piperidine to heterogeneous, recyclable systems is a significant advancement. uab.catuab.cat

Heterogeneous catalysts offer simplified product purification, as they can be easily removed from the reaction mixture by filtration, and can be reused over multiple cycles without significant loss of activity. proquest.commdpi.com This minimizes catalyst waste and reduces the potential for product contamination.

Several classes of recyclable catalysts have proven effective for Knoevenagel condensations and are applicable to the synthesis of this compound:

Supported Organocatalysts: Basic organic molecules, such as amines, can be immobilized on solid supports like silica or polymers. For example, imidazolium salts immobilized on hybrid silica materials have been used as active and reusable organocatalysts for the Knoevenagel condensation of aromatic aldehydes under solvent-free conditions. uab.catuab.cat These catalysts can often be reused for five or more cycles without a significant drop in performance. uab.cat

Heterogeneous Inorganic Bases: Materials with inherent basic properties, such as mixed-metal phosphates and hydrotalcites, serve as robust and efficient heterogeneous catalysts. mdpi.comorganic-chemistry.org A novel porous magnesium aluminum phosphate (MALPO) material, for instance, has demonstrated excellent catalytic performance and remarkable recyclability in Knoevenagel reactions, achieving high product yields. mdpi.com Similarly, catalysts derived from natural resources like oil shale have been developed, showing high activity and reusability. proquest.com

Coordination Polymers (CPs): Functionalized coordination polymers can act as bifunctional catalysts. A primary amide-functionalized 2D coordination polymer has been shown to be a highly efficient heterogeneous catalyst for Knoevenagel condensations, possessing both Lewis acidic metal sites and Brønsted basic amide groups. acs.org This catalyst demonstrated high conversion rates and could be recycled multiple times. acs.org

The performance of these recyclable systems often rivals or exceeds that of traditional homogeneous catalysts, particularly when coupled with optimized reaction conditions such as solvent-free or aqueous media.

The table below summarizes the performance of various recyclable catalytic systems in Knoevenagel condensations with substituted benzaldehydes, illustrating their potential for the synthesis of this compound.

Catalyst TypeExampleTypical Yield (%)Reaction ConditionsReusability (Cycles)
Supported OrganocatalystImidazolium-functionalized silica95 - 99Solvent-free, 60°C>5 uab.cat
Mixed-Metal PhosphateMagnesium aluminum phosphate (MALPO)up to 99Ethanol, 80°CMultiple cycles with no loss of integrity mdpi.com
Coordination PolymerAmide-functionalized Cd-CP100Methanol, 27°C, 1hAt least 3 acs.org
Natural Resource-BasedOil Shale Catalyst92 - 98Ethanol, Ultrasound, Room Temp.>4 proquest.com

Performance data is based on reactions with various aromatic aldehydes and serves as an indicator of potential applicability.

Reactivity and Mechanistic Pathways of 4 Fluoro 3 Nitrocinnamic Acid

Chemical Transformations of the Carboxyl Group

The carboxyl group of 4-fluoro-3-nitrocinnamic acid is a key site for a variety of chemical transformations, allowing for the synthesis of esters, amides, and the reduction to corresponding alcohols and aldehydes. These reactions are fundamental in modifying the compound's properties and in synthesizing more complex molecules.

The conversion of this compound to its corresponding esters is a classic acid-catalyzed reaction. This process typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The table below summarizes typical kinetic parameters that are evaluated in such studies, based on research on similar cinnamic acid derivatives. researchgate.net

Kinetic ParameterDescriptionExample Value (for trans-cinnamic acid)
Model Type Describes the interaction of reactants with the catalyst surface.Langmuir-Hinshelwood (LH3)
Rate-Limiting Step The slowest step in the reaction mechanism.Surface reaction of both adsorbed reactants
Activation Energy (Ea) The minimum energy required to initiate the reaction.50.9 kJ mol⁻¹
Pre-exponential Factor (A) A constant related to the frequency of collisions.6.12 × 10⁷ mol g⁻¹ h⁻¹

Data based on the esterification of trans-cinnamic acid with n-butanol over a SIPWMo20 catalyst. researchgate.net

This compound can be converted into amides through reaction with ammonia (B1221849) or primary/secondary amines. This transformation typically requires the activation of the carboxyl group, for example, by converting it into an acyl chloride or using coupling agents. The resulting amides are important intermediates in organic synthesis.

The structurally related compound, 4-fluoro-3-nitrobenzoic acid, is utilized as a starting material in the synthesis of novel benzimidazoles with potential biological activity. sigmaaldrich.com This synthesis involves an initial amidation step to form an N-acyl derivative, which then undergoes reductive cyclization. This highlights how the amidation of the carboxyl group serves as a crucial step for building more complex heterocyclic structures. The mechanism involves the nucleophilic attack of the amine on the activated carboxyl carbon, followed by the elimination of a leaving group.

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (E)-3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol. This reduction is typically achieved using powerful reducing agents. chemguide.co.uk

The reduction to the corresponding aldehyde, 4-fluoro-3-nitrocinnamaldehyde, is more challenging as the reaction can easily proceed to the primary alcohol. chemguide.co.uk Stopping the reduction at the aldehyde stage requires specific reagents or reaction conditions. For instance, the conversion of a carboxylic acid to an aldehyde can sometimes be achieved by first converting the acid to a tertiary amide or an ester, followed by reduction with a milder hydride reagent. organic-chemistry.org

The table below outlines the common reagents used for these reductions and their expected products.

ReagentProductNotes
Lithium aluminum hydride (LiAlH₄) Primary AlcoholA powerful reducing agent that reacts violently with water. The reaction is typically carried out in a dry ether solvent. chemguide.co.uklibretexts.orgchemguide.co.uk
Sodium borohydride (B1222165) (NaBH₄) No reactionNot reactive enough to reduce carboxylic acids. chemguide.co.uk
Specialized Methods (e.g., via acyl chloride or amide) AldehydeRequires a multi-step process to prevent over-reduction to the alcohol. organic-chemistry.org

Reactions Involving the Alkenyl Moiety

The carbon-carbon double bond in the side chain of this compound is susceptible to addition and cycloaddition reactions, although its reactivity is influenced by the electronic effects of the substituted phenyl ring.

The alkenyl group can undergo electrophilic addition reactions. pressbooks.pub In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming a carbocation intermediate, which then reacts with a nucleophile. dalalinstitute.com

However, the presence of the electron-withdrawing nitro group (-NO₂) and the carboxyl group (-COOH) on the aromatic ring deactivates the double bond towards electrophilic attack. dalalinstitute.com These groups pull electron density away from the double bond, making it less nucleophilic compared to an unsubstituted alkene.

Common addition reactions include:

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a dihalogenated derivative. A solution of bromine in an inert solvent is a common reagent for this purpose. ksu.edu.sanowgongcollege.edu.in

Hydration : The acid-catalyzed addition of water across the double bond would result in the formation of an alcohol. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. nowgongcollege.edu.in

The double bond in this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The electronic nature of the dienophile is critical for the success of the Diels-Alder reaction. Due to the electron-withdrawing nature of the substituted phenyl ring, the double bond in this compound is electron-deficient. This makes it a good candidate to act as a dienophile in reactions with electron-rich dienes. The reaction would involve the concerted formation of two new sigma (σ) bonds, leading to a cyclohexene (B86901) derivative.

Olefin Metathesis for Structural Diversification

Olefin metathesis stands as a powerful tool for the structural diversification of molecules containing carbon-carbon double bonds. While specific studies detailing the olefin metathesis of this compound are not prevalent in the provided search results, the reactivity of the cinnamic acid moiety suggests its potential as a substrate in such reactions. The double bond in the acrylic acid side chain is amenable to cross-metathesis with other olefins, which would allow for the introduction of a wide array of functional groups and the synthesis of novel derivatives. This could be particularly useful for creating libraries of compounds for biological screening.

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is adorned with substituents that significantly influence its reactivity. The interplay between the electron-withdrawing nitro group and the halogen substituent, along with the activating or deactivating nature of the cinnamic acid side chain, dictates the outcomes of various aromatic functionalization reactions.

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. wikipedia.orgmasterorganicchemistry.com This transformation is of paramount importance as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reagents can be employed for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Common Reagents for Nitro Group Reduction commonorganicchemistry.comorganic-chemistry.org

ReagentConditionsNotes
H₂/Pd/CCatalytic hydrogenationHighly efficient but can also reduce other functional groups.
H₂/Raney NickelCatalytic hydrogenationUseful when dehalogenation is a concern. commonorganicchemistry.com
Fe/Acide.g., Acetic acidMild conditions, good for substrates with other reducible groups. commonorganicchemistry.com
Zn/Acide.g., Acetic acidMild conditions, good for substrates with other reducible groups. commonorganicchemistry.com
SnCl₂MildReduces nitro groups in the presence of other reducible functionalities.
Na₂S-Can sometimes achieve selective reduction of one nitro group over another. commonorganicchemistry.com

The resulting amino group can then serve as a handle for a plethora of further derivatizations, including diazotization followed by substitution, acylation, and alkylation, thereby opening up a vast chemical space for analog synthesis.

Nucleophilic Aromatic Substitution (SNAr) Potential and Fluorine Activation

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This is a key feature of the reactivity of this compound. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group, and aryl fluorides are surprisingly effective substrates in this context, often more so than other aryl halides. youtube.com The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic attack. youtube.com The position of the electron-withdrawing group is crucial; ortho and para positions to the leaving group provide the necessary stabilization for the intermediate, whereas a meta-position does not. libretexts.orgmasterorganicchemistry.com In this compound, the ortho relationship between the nitro and fluoro substituents provides this necessary activation. youtube.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of substituted 3-nitrocinnamic acid derivatives. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the existing substituents. masterorganicchemistry.com The nitro group is a strong deactivating group and a meta-director. mnstate.edumasterorganicchemistry.com The fluorine atom is a deactivating group but an ortho-, para-director. The carboxylic acid group of the cinnamic acid moiety is also a deactivating and meta-directing group.

The combined effect of these groups makes the aromatic ring significantly deactivated towards electrophilic attack. mnstate.edu The directing effects of the substituents are as follows:

Nitro group (at C3): Directs incoming electrophiles to the meta positions (C5).

Fluorine atom (at C4): Directs incoming electrophiles to the ortho (C5) and para (not available) positions.

Cinnamic acid side chain (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Intramolecular Cyclization and Annulation Pathways

The structure of this compound and its derivatives, particularly after reduction of the nitro group, presents opportunities for intramolecular reactions to form heterocyclic systems. jocpr.commdpi.comresearchgate.netrsc.org

Formation of Heterocyclic Systems via Intramolecular Reactions

Following the reduction of the nitro group to an amine, the resulting 3-amino-4-fluorocinnamic acid is a versatile precursor for intramolecular cyclization. The presence of the amine nucleophile and the carboxylic acid electrophile (or its activated form) within the same molecule allows for the formation of a lactam ring. Furthermore, the acrylic acid side chain can participate in cyclization reactions. For instance, under certain conditions, intramolecular cyclization involving the amine and the double bond or the carboxylic acid could lead to the formation of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.netnih.gov The specific reaction conditions would dictate the nature of the heterocyclic product formed.

Elucidation of Reaction Mechanisms: The Case of this compound

A comprehensive review of the reactivity and mechanistic pathways of this compound and its derivatives reveals a notable absence of documented rearrangement reactions in the scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific examples of skeletal reorganizations for this particular compound or its immediate derivatives.

While the broader class of cinnamic acids and their derivatives are known to participate in various transformations, including rearrangements, specific studies focusing on the 4-fluoro-3-nitro substitution pattern are not available. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring, combined with the reactive acrylic acid moiety, presents a unique electronic and steric environment. However, its influence on classical rearrangement pathways has not been a subject of published research.

This lack of specific data precludes a detailed discussion on the rearrangement reactions of this compound derivatives. To provide a scientifically accurate and non-speculative account, this article cannot fulfill the request for content under the section "3.4.2. Rearrangement Reactions of this compound Derivatives."

Further experimental and computational studies would be necessary to explore the potential for and mechanisms of rearrangement reactions in this system. Such research could investigate the behavior of this compound derivatives under various conditions known to promote molecular rearrangements, such as photochemical, thermal, or catalytic activation.

Derivatization and Structural Diversity of 4 Fluoro 3 Nitrocinnamic Acid Scaffolds

Design and Synthesis of Esters and Amides

The carboxylic acid moiety of 4-fluoro-3-nitrocinnamic acid is the primary site for initial derivatization, readily undergoing esterification and amidation reactions to produce a wide array of derivatives. These reactions are fundamental in tuning the physicochemical properties of the parent molecule, such as solubility, stability, and bioavailability, which is a critical aspect in the development of new chemical entities for various research applications.

Libraries of Cinnamate (B1238496) Esters for Research Applications

The synthesis of 4-fluoro-3-nitrocinnamate esters can be achieved through several established methods. A common approach involves the initial synthesis of this compound itself, which is typically prepared via a condensation reaction such as the Knoevenagel or Perkin reaction, starting from 4-fluoro-3-nitrobenzaldehyde (B1361154). chemimpex.comsigmaaldrich.com The Knoevenagel condensation, for instance, involves the reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine, followed by decarboxylation. organic-chemistry.org The Perkin reaction offers an alternative route, utilizing the condensation of the aldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of its corresponding carboxylate salt. wikipedia.org

Once the this compound is obtained, it can be converted to its corresponding esters through standard esterification procedures. One of the most direct methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the synthesis of ethyl ferulate from ferulic acid (4-hydroxy-3-methoxy cinnamic acid) and ethanol (B145695) has been successfully carried out using Novozym 435 as a catalyst. nih.gov A similar enzymatic approach could be envisioned for the esterification of this compound.

The creation of libraries of cinnamate esters with diverse alcohol moieties allows for the systematic exploration of structure-activity relationships in various biological assays. These libraries are instrumental in identifying lead compounds with optimized properties for further development.

Table 1: Representative Cinnamate Esters and their Precursors

Ester DerivativeStarting AldehydeCondensation ReagentEsterification Method
Methyl 4-fluoro-3-nitrocinnamate4-Fluoro-3-nitrobenzaldehydeMalonic acidFischer-Speier (Methanol, H₂SO₄)
Ethyl 4-fluoro-3-nitrocinnamate4-Fluoro-3-nitrobenzaldehydeAcetic anhydrideFischer-Speier (Ethanol, H₂SO₄)
Isopropyl 4-fluoro-3-nitrocinnamate4-Fluoro-3-nitrobenzaldehydeMalonic acidDCC/DMAP coupling with isopropanol

Diverse Amide Conjugates and Their Synthetic Utility

The synthesis of amide conjugates from this compound introduces a new dimension of structural and functional diversity. Amide bond formation is a cornerstone of medicinal chemistry, and a plethora of coupling reagents have been developed to facilitate this transformation, even with challenging substrates. nih.gov For the coupling of this compound with a variety of amines, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. nih.gov These methods allow for the formation of amides under mild conditions and with high yields.

The resulting amide conjugates can serve as valuable intermediates for further synthetic transformations. The nitro group on the aromatic ring can be reduced to an amine, which can then participate in a variety of reactions, including the formation of heterocyclic systems. The fluorine atom can also influence the reactivity and conformational preferences of the molecule. The diversity of commercially available amines allows for the generation of large libraries of 4-fluoro-3-nitrocinnamide conjugates for screening in drug discovery programs. For example, a study on the synthesis of amide derivatives of various carboxylic acids highlighted the use of EDC and DMAP with a catalytic amount of HOBt as an effective method for coupling with electron-deficient amines. nih.gov

Advanced Structural Modifications

Beyond simple ester and amide formation, the this compound scaffold can be subjected to more complex structural modifications to explore novel chemical space and generate compounds with unique properties.

Introduction of Chiral Centers and Enantioselective Synthesis

The introduction of chirality is a critical step in the development of many modern therapeutic agents. While this compound itself is achiral, chiral centers can be introduced through various synthetic strategies. One approach involves the use of chiral auxiliaries or catalysts in reactions involving the double bond or the carboxylic acid group.

A compelling example of the influence of chirality in related systems is the self-assembly of chiral nanostructures from nitrocinnamic amide amphiphiles. beilstein-journals.org In this study, different isomers of nitrocinnamic acid were covalently linked to the chiral L-glutamic acid diamide. The resulting amphiphilic molecules self-assembled into nanostructures with distinct helical senses, demonstrating that the chirality of the building block can be translated to the supramolecular level. This highlights the potential for creating chiral materials from derivatives of this compound.

Enantioselective synthesis of derivatives of this compound could be approached through asymmetric hydrogenation of the double bond using a chiral catalyst, or through enantioselective reactions at the α-position of the carboxylic acid. The development of such synthetic routes would provide access to enantiomerically pure compounds, which is essential for studying their differential interactions with biological targets.

Incorporation into Macrocyclic and Supramolecular Architectures

The incorporation of the this compound moiety into macrocyclic and supramolecular structures offers a pathway to novel compounds with constrained conformations and potentially enhanced binding affinities for biological targets. The reactive handles on the molecule, namely the carboxylic acid and the nitro group (which can be reduced to an amine), provide anchor points for macrocyclization reactions.

For instance, research on the synthesis of functionalized macrocyclic derivatives has demonstrated the use of dinitro-aromatic compounds in the construction of macrocycles. nih.gov In a similar vein, a di-functionalized derivative of this compound could be envisioned as a building block for macrocyclization. The synthesis of macrocyclic peptides containing a fluorosulfate (B1228806) electrophile has also been reported, showcasing the feasibility of incorporating reactive phenyl-based units into macrocyclic scaffolds using solid-phase synthesis techniques. nih.gov This approach could be adapted for the incorporation of this compound derivatives into combinatorial libraries of macrocycles.

Table 2: Potential Macrocyclic Structures Incorporating the this compound Scaffold

Macrocycle TypeKey Functional Groups for CyclizationPotential Synthetic Strategy
MacrolactamCarboxylic acid and an introduced amineIntramolecular amide bond formation
MacrolactoneCarboxylic acid and an introduced hydroxyl groupIntramolecular esterification
Crown ether-like structureDiol derivative of the aromatic ringWilliamson ether synthesis with a dihalide

Heterocyclic Annulation Products Derived from this compound

The electron-deficient nature of the double bond in this compound, further activated by the nitro group, makes it a suitable precursor for various heterocyclic annulation reactions. These reactions allow for the construction of fused or appended heterocyclic rings, significantly increasing the structural complexity and potential biological activity of the resulting molecules.

One potential route involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions. For example, if the carboxylic acid is first converted to an appropriate derivative, such as a β-keto ester, the resulting amino group could undergo intramolecular condensation to form a quinoline (B57606) ring system.

Furthermore, the cinnamic acid moiety can participate in cycloaddition reactions. For example, the synthesis of various heterocycles through copper-facilitated addition of heteroatoms to alkenes and alkynes has been reviewed, highlighting the broad potential of such transformations. rsc.org The design of hybrid molecules containing both cinnamic acid and 2-quinolone moieties has also been reported, demonstrating the utility of cinnamic acid derivatives in the synthesis of complex heterocyclic systems. nih.gov

Structure-Reactivity Relationships in Substituted Cinnamic Acids

The reactivity of the cinnamic acid scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the fluoro and nitro groups exert opposing yet cooperative electronic effects, while the ortho-nitro group introduces significant steric considerations.

Electronic Effects of Fluoro and Nitro Groups on Reactivity

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents. The fluorine atom at the para-position and the nitro group at the meta-position to the acrylic acid side chain create a unique electronic environment that influences the reactivity of both the aromatic ring and the exocyclic double bond.

The nitro group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-R). libretexts.org The nitrogen atom of the nitro group carries a partial positive charge, which strongly pulls electron density from the aromatic ring. libretexts.org This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is positioned meta to the cinnamic acid moiety.

The combined electronic influence of these two substituents renders the aromatic ring of this compound significantly electron-deficient. This heightened electrophilicity at the aromatic ring can, in turn, influence the reactivity of the acrylic acid side chain. The electron-withdrawing nature of the substituted phenyl ring can enhance the electrophilic character of the β-carbon of the double bond, making it more susceptible to nucleophilic attack.

The acidity of the carboxylic acid group is also modulated by these electronic effects. Electron-withdrawing groups on the benzoic acid ring are known to increase acidity by stabilizing the resulting carboxylate anion. openstax.orghcpgcollege.edu.in Therefore, both the fluoro and nitro groups in this compound are expected to increase its acidity compared to unsubstituted cinnamic acid.

Steric Hindrance Considerations in Synthetic Pathways

The spatial arrangement of atoms within a molecule can significantly impact its reactivity, a phenomenon known as steric hindrance. In the context of this compound, the nitro group at the 3-position (ortho to the point of attachment of the acrylic acid side chain) is a key source of steric bulk. This steric hindrance can influence the rates and outcomes of synthetic transformations aimed at derivatizing the carboxylic acid or the acrylic double bond.

For instance, in esterification or amidation reactions involving the carboxyl group, the bulky ortho-nitro group can impede the approach of large nucleophiles, such as bulky alcohols or amines. nih.govnih.govresearchgate.net This can lead to slower reaction rates or lower yields compared to less sterically hindered cinnamic acid derivatives. uns.ac.id The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho substituents, regardless of their electronic nature, often lead to an increase in acidity due to steric inhibition of resonance. wikipedia.orgquora.com This effect forces the carboxyl group out of the plane of the benzene (B151609) ring, which can also affect its accessibility.

Table 1: Hypothetical Yields of Esterification of this compound with Various Alcohols

AlcoholStructureExpected Relative YieldRationale
MethanolCH₃OHHighSmall size allows for easier access to the carboxylic acid group.
EthanolCH₃CH₂OHModerate-HighSlightly larger than methanol, but still relatively unhindered.
Isopropanol(CH₃)₂CHOHModerateIncreased branching near the hydroxyl group introduces more steric bulk.
tert-Butanol(CH₃)₃COHLowThe very bulky tert-butyl group significantly hinders the approach to the carboxyl group.

Similarly, reactions involving the double bond, such as addition reactions, can also be affected by the ortho-nitro group. The steric bulk may influence the stereochemical outcome of such reactions, favoring the formation of one diastereomer over another.

Conformational Analysis of Derivatives and Reaction Intermediates

The three-dimensional structure, or conformation, of this compound and its derivatives plays a crucial role in determining their reactivity and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The key rotatable bonds in this compound are the C-C single bond connecting the phenyl ring to the acrylic acid moiety and the C-C single bond within the acrylic acid chain. The presence of the ortho-nitro group is expected to have a significant impact on the preferred conformation. Steric repulsion between the nitro group and the acrylic acid side chain will likely force the plane of the phenyl ring and the plane of the double bond to be non-coplanar. researchgate.net This twisting, or dihedral angle, will affect the extent of π-conjugation between the aromatic ring and the double bond.

The conformation of reaction intermediates can also dictate the stereochemical outcome of a reaction. For example, in addition reactions to the double bond, the incoming reagent will approach from the less sterically hindered face of the molecule, which is determined by the preferred conformation of the starting material.

Table 2: Predicted Torsional Angles in this compound

Torsional AngleDescriptionPredicted Value (degrees)Implication
O=C-C=CDefines the planarity of the acrylic acid moiety~180 (trans)Favors extended conjugation within the side chain.
C-C-Ph-C(NO₂)Defines the twist of the phenyl ring relative to the side chain30-60Significant deviation from coplanarity due to steric clash between the side chain and the ortho-nitro group, reducing conjugation with the ring.
C-Ph-C-NO₂Defines the orientation of the nitro group relative to the side chain~0The nitro group is likely to be close to coplanar with the phenyl ring to maximize its resonance effect.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 4-Fluoro-3-nitrocinnamic acid, offering a granular view of the atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in mapping the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum, the vinylic protons (α and β to the carboxyl group) typically appear as doublets with a large coupling constant (J value) of approximately 16 Hz, which is characteristic of a trans configuration. The aromatic protons exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom. The carbonyl carbon of the carboxylic acid is found at the lowest field. The positions of the vinylic and aromatic carbons are influenced by the electron-withdrawing nitro and fluoro groups.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~10-13~165-172
Vinylic β-Proton (-CH=)~7.6-7.8 (d, J ≈ 16 Hz)~140-145
Vinylic α-Proton (=CH-COOH)~6.3-6.6 (d, J ≈ 16 Hz)~118-125
Aromatic Protons~7.3-8.2 (m)~115-158

Note: 'd' denotes a doublet, and 'm' denotes a multiplet. Chemical shifts and coupling constants (J) can vary with the solvent and instrument frequency.

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive for analyzing the fluorine atom's environment. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum shows a resonance whose chemical shift is indicative of a fluorine atom attached to an aromatic ring. ucsb.educolorado.edu This signal is typically split by couplings to adjacent aromatic protons, providing further structural confirmation.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular picture by establishing correlations between different nuclei. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, such as the vinylic protons and adjacent aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduyoutube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.comresearchgate.net It is essential for connecting the different fragments of the molecule, for example, linking the vinylic protons to the aromatic ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A cross-peak between the two vinylic protons would provide definitive evidence for their trans stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insight into its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecule's mass. This allows for the calculation of its elemental formula, C₉H₆FNO₄, with a high degree of certainty. The calculated exact mass for this formula is 211.0281 Da.

When subjected to mass spectrometry, this compound breaks apart in predictable ways. nih.gov Common fragmentation pathways for related nitrocinnamic acids include the loss of the nitro group (NO₂), the carboxylic acid group (COOH), or carbon dioxide (CO₂). nist.govnist.gov The fragmentation of the acrylic acid side chain is also a characteristic pathway. The observed fragments help to piece together the original structure.

The isotopic distribution in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental formula of the compound.

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the molecule's functional groups, vibrational modes, electronic transitions, and three-dimensional structure in the solid state.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule and probing the interactions between molecules.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the FTIR spectrum is expected to display a series of characteristic peaks that confirm its structure.

The analysis of related compounds, such as 4-methyl-3-nitrobenzoic acid and other cinnamic acid derivatives, provides a strong basis for assigning the expected vibrational frequencies. researchgate.net The most prominent feature in the spectrum is typically the O-H stretch of the carboxylic acid, which appears as a very broad band in the 2500–3300 cm⁻¹ region due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹.

The nitro group (NO₂) introduces two distinct and intense absorption bands: the asymmetric stretching vibration near 1530 cm⁻¹ and the symmetric stretching vibration around 1350 cm⁻¹. researchgate.net The carbon-fluorine (C-F) bond, while often producing a less intense signal, is anticipated to appear in the 1000–1250 cm⁻¹ range. Vibrations associated with the aromatic ring and the alkene C=C double bond also provide key structural information.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid2500–3300Broad, Strong
C-H Stretch (Aromatic)Phenyl Ring3000–3100Medium
C=O StretchCarboxylic Acid~1700Strong, Sharp
C=C Stretch (Alkene)Cinnamic Moiety~1630Medium
NO₂ Asymmetric StretchNitro Group~1530Strong
NO₂ Symmetric StretchNitro Group~1350Strong
C-O StretchCarboxylic Acid~1300Medium
C-F StretchFluoro Group1000–1250Medium-Weak
C-H Out-of-Plane BendPhenyl Ring800–900Strong

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet) and the molecule's solid-state packing.

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. youtube.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C double bond stretch of the acrylic acid chain. nih.gov These symmetric vibrations often produce more intense peaks in Raman than in FTIR spectra. The symmetric stretch of the nitro group is also typically Raman active. nih.gov The analysis of the solid-state Raman spectrum can offer insights into the crystal lattice vibrations (phonons), which appear at very low frequencies (typically below 100 cm⁻¹), providing data on the material's crystalline quality and packing. nih.gov

Table 2: Predicted Key Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Expected Intensity
C=C Stretch (Alkene)Cinnamic Moiety~1630Strong
Aromatic Ring StretchPhenyl Ring~1600Strong
NO₂ Symmetric StretchNitro Group~1350Strong
C-F StretchFluoro Group1000–1250Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs to form a crystal lattice.

While a specific crystal structure for this compound is not detailed in the provided context, analysis of related cinnamic acid derivatives allows for a robust prediction of its solid-state characteristics. nih.govrsc.org It is expected that this compound would crystallize in a centrosymmetric space group, such as P2₁/n or P-1, which is common for cinnamic acid derivatives. researchgate.net

The crystal structure of this compound is predicted to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid functional groups of two neighboring molecules are expected to form a classic centrosymmetric dimer motif through O-H···O hydrogen bonds. researchgate.net This robust interaction is a primary driver of the crystal packing in nearly all cinnamic acid derivatives.

In the solid state, the this compound molecule is expected to adopt a largely planar conformation. This planarity is enforced by the extensive π-conjugation that extends from the phenyl ring, through the C=C double bond, to the carbonyl group of the carboxylic acid. The acrylic acid side chain will almost certainly exist in the more stable trans (E) configuration, as is characteristic of related cinnamic acids. nih.gov

The rotational freedom of the single bonds allows for some conformational flexibility, particularly in the orientation of the carboxylic acid group relative to the alkene and the nitro group relative to the phenyl ring. nih.gov X-ray analysis would precisely determine these torsion angles, which are influenced by a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system and the nature of its chromophores and auxochromes.

The structure of this compound contains a highly conjugated system, which is expected to result in strong UV absorption. The primary electronic transitions are of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π) molecular orbitals within the cinnamoyl system and the nitrophenyl ring. youtube.com The presence of the electron-withdrawing nitro group and the fluoro group on the aromatic ring will influence the energy of these transitions and thus the λ_max value. The nitro group, in particular, can also introduce n → π transitions, although these are typically much weaker in intensity.

Given the extended conjugation and the presence of the nitro group, this compound is predicted to have a λ_max value in the range of 270–320 nm. The exact position and intensity of the absorption bands would be sensitive to the solvent used for the measurement due to solvatochromic effects.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted λ_max Range (nm)
π → πCinnamoyl System270–320
n → πNitro Group / Carbonyl>300

Chromophore Analysis and Substituent Effects on Electronic Absorption

The electronic absorption spectrum of this compound is primarily dictated by the chromophoric system, which encompasses the phenyl ring, the vinylic double bond, and the carbonyl group of the carboxylic acid. The substituents on the phenyl ring, namely the fluorine atom at position 4 and the nitro group at position 3, play a crucial role in modulating the electronic transitions and, consequently, the absorption characteristics of the molecule.

The fundamental chromophore can be considered as cinnamic acid itself, which exhibits characteristic absorption bands in the ultraviolet region due to π-π* transitions within the conjugated system. researchgate.net The introduction of substituents on the aromatic ring significantly perturbs the π-electron system, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. researchgate.netresearchgate.net

The fluorine atom, being an electronegative yet weakly π-donating substituent (through its lone pairs), exerts both inductive and resonance effects. The strong electron-withdrawing nature of the nitro group, however, dominates the electronic landscape of the molecule. nih.gov This group significantly perturbs the electronic system of the aromatic ring. nih.gov The combined influence of these substituents on the electronic absorption can be rationalized by considering their electronic effects:

Nitro Group: As a powerful electron-withdrawing group, the nitro group extends the conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This typically leads to a bathochromic shift (red shift) of the π-π* transition, moving the absorption to longer wavelengths. researchgate.net

The interplay of these substituent effects in this compound results in a complex electronic absorption profile. The presence of the double bond between the aromatic ring and the carboxyl group can disturb the π-electron system of the molecule. researchgate.net

To illustrate the impact of these substituents, a comparative analysis with related cinnamic acid derivatives is often insightful. The table below presents typical absorption data for cinnamoyl compounds, highlighting the influence of various substituents on the main absorption band.

CompoundSubstituent(s)λmax (nm)Solvent
Cinnamic acidNone~270-280Methanol
4-Nitrocinnamic acid4-NO₂~298Not Specified
4-Hydroxycinnamic acid4-OHNot SpecifiedNot Specified
3,4-Dihydroxycinnamic acid3-OH, 4-OHNot SpecifiedNot Specified

Note: The λmax values are approximate and can vary depending on the solvent and specific experimental conditions. The data for 4-Nitrocinnamic acid is from the NIST WebBook. nist.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra of molecules, offering a balance between accuracy and computational cost. ohio-state.edumedium.com This method is particularly useful for understanding the nature of electronic transitions and assigning the absorption bands observed in experimental spectra. mdpi.com

For a molecule like this compound, TD-DFT calculations can provide valuable information about the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption peaks, respectively. The calculations involve determining the response of the ground-state electron density to a time-dependent electric field, which simulates the interaction of the molecule with electromagnetic radiation. aps.org

The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions. youtube.com For aromatic nitro compounds, it has been shown that range-separated functionals like CAM-B3LYP can provide more reliable results compared to more conventional functionals like B3LYP, especially for describing charge-transfer states involving the nitro group. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also important for obtaining results that can be directly compared with experimental spectra measured in solution. mdpi.comresearcher.life

A typical TD-DFT study on this compound would involve:

Optimization of the ground-state geometry of the molecule using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT with an appropriate functional and basis set.

Simulation of the UV-Vis spectrum based on the calculated transitions.

The results of such calculations can be summarized in a table that lists the predicted absorption wavelengths, the corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π).

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁(Predicted Value)(Predicted Value)HOMO → LUMO
S₀ → S₂(Predicted Value)(Predicted Value)HOMO-1 → LUMO
S₀ → S₃(Predicted Value)(Predicted Value)HOMO → LUMO+1

Note: This table represents a hypothetical output from a TD-DFT calculation. The actual values would be obtained from a specific computational study.

Analysis of the molecular orbitals involved in the transitions can reveal the charge-transfer characteristics of the excitations. For instance, a transition from a π orbital localized on the phenyl ring and the vinylic group to a π* orbital with significant contribution from the nitro group would indicate an intramolecular charge transfer (ICT) character. sci-hub.se The accuracy of TD-DFT in predicting the electronic spectra of various organic molecules, including those with nitro groups, has been demonstrated in numerous studies. acs.orgrsc.org

Computational and Theoretical Chemistry of 4 Fluoro 3 Nitrocinnamic Acid

Quantum Chemical Calculations for Molecular Properties

Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized geometry or conformational analysis of 4-Fluoro-3-nitrocinnamic acid through computational methods were identified. Such an analysis would typically involve determining the most stable three-dimensional structure of the molecule and exploring its various possible conformations.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)

There is no available research that specifically calculates or discusses the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electronic structure of this compound. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.

Electrostatic Potential Surfaces and Charge Distribution

Information regarding the electrostatic potential surface and charge distribution of this compound could not be found. These calculations are important for predicting how the molecule might interact with other molecules.

Vibrational Frequency Calculations and Spectroscopic Correlation

Normal Coordinate Analysis and Potential Energy Distribution (PED)

No literature was found that performs a normal coordinate analysis or calculates the Potential Energy Distribution (PED) for this compound. This analysis would be necessary to assign specific vibrational modes to the peaks observed in its infrared and Raman spectra.

Comparison of Theoretical and Experimental Vibrational Spectra

Due to the absence of theoretical vibrational frequency calculations, a comparison with experimental spectra for this compound cannot be provided. This comparative analysis is a standard method for validating computational models and accurately interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. However, detailed computational studies focusing specifically on the reaction mechanisms, transition states, and activation energies for this compound are not widely available in the reviewed scientific literature. The following sections describe the established theoretical approaches that would be applied for such an analysis.

The characterization of transition states and the mapping of reaction pathways are fundamental to understanding how a chemical transformation occurs. This process typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to locate the high-energy transition state structures that connect reactants to products. By mapping the potential energy surface, chemists can visualize the most likely path a reaction will follow, known as the minimum energy path. While general methods for this analysis are well-established, specific published research detailing the transition state geometries and reaction coordinates for this compound is not readily accessible.

Following the identification of transition states, computational methods are used to calculate the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. This value is critical for predicting reaction rates and understanding the kinetic feasibility of a chemical process. Techniques like Transition State Theory (TST) use the calculated activation energy to estimate rate constants. Comprehensive kinetic studies based on calculated activation energy barriers specifically for this compound have not been prominently documented in the searched literature.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Computational docking studies on cinnamic acid derivatives have provided valuable insights into their potential as enzyme inhibitors. These studies help to predict how compounds like this compound might bind to the active sites of enzymes such as xanthine (B1682287) oxidase and tyrosinase.

Xanthine Oxidase (XO): Molecular docking simulations performed on related compounds, such as 4-nitrocinnamic acid, have shown that it can bind to xanthine oxidase. nih.govrjraap.com These studies indicate that the compound does not bind directly within the catalytic center but rather at a location at the bottom outside of it. nih.govrjraap.com The binding is stabilized by interactions with key amino acid residues in the protein's binding pocket. researchgate.net For example, docking studies on inhibitors have identified interactions with residues like Arg880 and Thr1010. nih.gov The presence of a nitro group on the cinnamic acid structure has been found to be essential for enhancing the inhibitory effect on xanthine oxidase. nih.govrjraap.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for inhibitors used in cosmetics and treatments for hyperpigmentation. nih.govukm.my Docking studies on various cinnamic acid derivatives and other inhibitors reveal potential binding modes within the tyrosinase active site, which contains copper ions crucial for its catalytic activity. nih.govukm.my Simulations have shown that inhibitors can bind in the active site through interactions with residues like Asn260 and His263. nih.govnih.gov Some inhibitors bind competitively by occupying the catalytic site, while others may bind to allosteric sites, causing a conformational change in the enzyme. researchgate.net

Enzyme TargetRelated LigandKey Interacting Residues (Predicted)Binding Energy (kcal/mol)Reference
Xanthine Oxidase4-Nitrocinnamic AcidNot explicitly detailed in search resultsNot explicitly detailed in search results nih.govrjraap.com
Xanthine OxidaseHeterocyclic InhibitorArg880, Thr1010, Asn768, Lys771, Phe914, Phe1009Not explicitly detailed in search results nih.gov
TyrosinaseAcetophenone Amide Derivative of Cinnamic AcidAsn260, Asn81Not explicitly detailed in search results nih.gov
TyrosinaseSulfonamide ChalconesCopper ions in active site-7.48 to -9.19 ukm.my
TyrosinaseBenzylidene-1-indanone DerivativeAsn260, Met280, Val248, Phe264, Val283-6.28 researchgate.net

The stability of the ligand-target complex is governed by various non-covalent intermolecular forces. Computational analysis allows for the detailed study of these interactions.

Hydrogen Bonding: This is a critical interaction for the specificity and stability of ligand binding. In studies with xanthine oxidase and tyrosinase, the carboxyl group and other substituents on the cinnamic acid scaffold are often predicted to form hydrogen bonds with polar amino acid residues in the active site. For instance, docking of a cinnamic acid derivative into tyrosinase predicted hydrogen bond formation with the side chain of Asn260. nih.gov Similarly, studies on 4-nitrocinnamic acid's interaction with xanthine oxidase suggest that hydrogen bonds play a crucial role in the binding process. nih.govrjraap.com

Halogen Bonding: The presence of a fluorine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophile (like a carbonyl oxygen or a nitrogen atom in the protein backbone). While not explicitly detailed in the searched results for this specific compound, this type of interaction is an important consideration in the docking of fluorinated compounds.

Predictive modeling combines computational power with machine learning (ML) to forecast the biological activity of chemical compounds, thereby accelerating drug discovery. These models are trained on large datasets of known protein-ligand interactions to identify the structural and chemical features that determine binding affinity.

The process involves generating feature profiles from protein sequences or structures and ligand information. nih.gov These features can include physicochemical properties, 2D or 3D structural information, and protein-ligand interaction fingerprints. Machine learning algorithms, such as deep graph convolutional networks, can then learn the complex relationships between these features and the binding capability of a ligand. researchgate.net

This approach allows for the rapid virtual screening of vast chemical libraries to identify promising lead compounds. Furthermore, these models can be made interpretable, highlighting the key molecular substructures and interactions that are most important for binding, which provides valuable guidance for the optimization of new therapeutic agents. researchgate.net The development of robust predictive models is a key area of research in chemical biology, aiming to reduce the time and cost associated with experimental screening. digitellinc.com

Applications of 4 Fluoro 3 Nitrocinnamic Acid As a Key Synthetic Intermediate

Precursor in Medicinal Chemistry Research

The cinnamic acid scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs. The strategic placement of fluoro and nitro groups on this scaffold in 4-Fluoro-3-nitrocinnamic acid enhances its utility as a starting material for creating diverse molecular architectures for pharmaceutical research.

This compound is a valuable starting block for constructing more complex molecules known as advanced pharmaceutical intermediates. The reactivity of its distinct functional groups—the carboxylic acid, the nitro group, and the activated phenyl ring—can be harnessed sequentially to build intricate molecular frameworks.

For instance, the nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to form amides, sulfonamides, or ureas. This transformation converts the initial electron-withdrawing nature of the nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. The adjacent fluorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. Furthermore, the carboxylic acid moiety can be converted into esters, amides, or other derivatives, providing another point for molecular elaboration.

A closely related precursor, 4-fluoro-3-nitrobenzoic acid, serves as a key starting material in the synthesis of novel benzimidazoles, a class of compounds investigated for their antimycobacterial activity. This highlights the potential of the 4-fluoro-3-nitro substitution pattern in generating heterocyclic systems of medicinal importance. Similarly, intermediates derived from this compound can be envisioned in the synthesis of compounds targeting a range of diseases.

In modern drug discovery, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. The cinnamic acid framework itself is a prominent scaffold, and the specific functionalization of this compound makes it an attractive platform for generating novel chemical entities. rsc.org

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. elsevierpure.com The fluorine atom in this compound can thus impart desirable pharmacokinetic properties to the resulting derivatives. The nitro group provides a versatile handle for chemical modification, as it can be reduced to an amine, which then serves as a key attachment point for building molecular diversity.

Researchers have designed and synthesized libraries of compounds based on various cinnamic acid scaffolds to explore their potential as neuroprotective agents or for other therapeutic applications. rsc.orgnih.gov By using this compound as the foundational scaffold, medicinal chemists can systematically generate series of amides, esters, and more complex heterocyclic systems for high-throughput screening against various biological targets. This approach facilitates the exploration of structure-activity relationships (SAR) to identify promising new lead compounds for further development.

The development of analogs from a parent structure like this compound is crucial for theoretical and computational studies that aim to understand how small molecules interact with biological targets. The systematic modification of this precursor allows for the fine-tuning of electronic and steric properties, which can then be correlated with biological activity through quantitative structure-activity relationship (QSAR) models.

Cinnamic acid derivatives in general have been studied for a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The nature and position of substituents on the phenyl ring play a critical role in determining the potency and selectivity of these analogs. nih.gov

By using this compound, researchers can create a focused library of compounds to probe specific biological hypotheses. For example, derivatives can be synthesized to study their inhibitory potential against enzymes like lipoxygenase or their ability to act as antioxidants. nih.gov The data from these studies contribute to the development of predictive computational models, which can then guide the design of more potent and selective future drug candidates, reducing the need for extensive and costly preliminary screening.

Research Area Role of this compound Key Functional Groups Utilized Potential Therapeutic Targets
Pharmaceutical Intermediates Precursor for multi-step synthesisCarboxylic Acid, Nitro Group, Fluoro GroupVarious (e.g., kinases, proteases)
Drug Discovery Scaffolds Core structure for library synthesisFluoro Group, Nitro Group (as Amine precursor)Broad-spectrum screening
Theoretical & Biological Studies Parent compound for analog synthesisPhenyl Ring Substituents, Alkene BondEnzymes, Receptors

Building Block in Materials Science and Polymer Chemistry

Beyond its applications in the life sciences, the unique chemical structure of this compound makes it a candidate for use as a specialized building block in materials science. Its rigid aromatic core, combined with reactive functional groups, allows for its incorporation into polymers and onto the surfaces of nanomaterials to impart specific properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The properties of polyimides can be tailored by carefully selecting the monomer units—typically a dianhydride and a diamine. Introducing fluorine-containing monomers is a common strategy to enhance certain properties, such as increasing solubility and optical transparency while lowering the dielectric constant and moisture absorption. scielo.brkpi.ua

While direct polymerization of this compound is not typical, it can be chemically modified to create novel monomers suitable for polymerization. For instance, the carboxylic acid could be reacted to link it to other molecules, or the nitro group could be reduced to an amine, transforming the molecule into a functional diamine precursor. Such a monomer, containing both a fluoro group and a reactive cinnamate (B1238496) moiety, could be copolymerized to create functional polyimides. The cinnamate group, being photoreactive, could allow for subsequent cross-linking of the polymer upon exposure to UV light, a property utilized in photolithography and other applications. Research on bio-based polyimides has explored the use of 4-aminocinnamic acid as a monomer, demonstrating the viability of incorporating the cinnamic acid structure into high-performance polymers. researchgate.net

Polymer Property Contribution of Fluorine Contribution of Cinnamate Moiety
Solubility Increases by disrupting chain packingCan be modified for compatibility
Optical Transparency Improves by reducing charge-transfer complexesPotential for UV-induced cross-linking
Dielectric Constant Lowers due to high electronegativity of FCan influence polymer polarity
Thermal Stability Generally high in fluorinated polymersStable aromatic structure contributes

The functionalization of nanoparticle surfaces is essential for controlling their stability, dispersibility, and interaction with their environment. Carboxylic acids are widely used as ligands to anchor onto the surface of various metal and metal oxide nanocrystals, such as titanium dioxide (TiO₂) or quantum dots.

The carboxylic acid group of this compound can act as an effective anchor to bind to these surfaces. The rest of the molecule then forms a functional shell around the nanoparticle core. The fluorinated phenyl-nitro group provides a highly hydrophobic and electronically distinct surface. This can be used to tune the nanoparticles' dispersibility in specific organic solvents or polymer matrices. Furthermore, the nitro group on the surface can serve as a chemical handle for subsequent reactions, allowing for the covalent attachment of other molecules, such as fluorescent dyes, catalysts, or biological targeting agents. This multi-functional ligand capability makes this compound a potentially useful tool for creating advanced, tailored nanomaterials.

Precursors for Fluorescent Dyes and Optical Materials

The synthesis of novel fluorescent dyes and optical materials often relies on aromatic building blocks that can be chemically modified to tune their photophysical properties. Nitroaromatic compounds, in particular, are known to be precursors for highly fluorescent amino-substituted derivatives. The presence of a nitro group in this compound makes it a candidate for the synthesis of fluorescent materials.

The reduction of the nitro group to an amine is a common strategy to introduce a strong electron-donating group, which can lead to the formation of a push-pull system—a key feature in many fluorescent dyes. This transformation can significantly alter the electronic properties of the molecule, often resulting in a bathochromic (red) shift in the absorption and emission spectra. For instance, aminofluoresceins, which are widely used as fluorescent probes, are typically prepared by the reduction of their corresponding nitrofluorescein precursors.

Table 1: Potential Fluorescent Dye Scaffolds from this compound Derivatives

Precursor DerivativePotential Dye ClassKey Synthetic Transformation
4-Fluoro-3-aminocinnamic acidAminocoumarinsPechmann condensation or related cyclization
4-Fluoro-3-aminocinnamic acidQuinolone DyesConrad-Limpach or Knorr quinoline (B57606) synthesis
This compoundNitro-substituted dyesDirect use or further functionalization

Role in Agrochemical Research (as a synthetic intermediate)

In the field of agrochemical research, the introduction of fluorine atoms into active molecules is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. reachemchemicals.com The presence of a fluorine atom in this compound makes it an attractive starting material for the synthesis of new agrochemicals. reachemchemicals.com Agrochemical intermediates are crucial raw materials for producing a variety of pesticides and plant protection products. gugupharm.com

The cinnamic acid scaffold itself is found in various biologically active natural products and their derivatives, which have been explored for their pesticidal and plant growth regulatory activities. guidechem.com The nitro group can be a key pharmacophore or can be transformed into other functional groups, such as an amino group, to generate a diverse library of potential agrochemicals. For instance, the reduction of the nitro group followed by acylation or reaction with other electrophiles can lead to a wide range of amide and sulfonamide derivatives, classes of compounds known to exhibit herbicidal or fungicidal properties.

Moreover, the combination of a fluorine atom and a nitro group on the aromatic ring can influence the molecule's electronic properties and lipophilicity, which are critical parameters for its interaction with biological targets and its movement within the plant. While direct applications of this compound in agrochemical synthesis are not documented, its structural motifs are present in known agrochemicals. Therefore, it represents a promising, yet underexplored, building block for the discovery of new crop protection agents.

Table 2: Potential Agrochemical Derivatives from this compound

Derivative TypePotential Agrochemical ClassRationale
Amides/EstersHerbicides, FungicidesModification of the carboxylic acid group is a common strategy in agrochemical design.
Anilines (post-reduction)Herbicides, InsecticidesThe amino group is a versatile handle for further derivatization.
Heterocyclic derivativesBroad-spectrum pesticidesCyclization reactions can lead to complex and highly active scaffolds.

Development of Analytical Reagents and Probes

The development of selective and sensitive analytical reagents and probes is crucial for various applications, including environmental monitoring, clinical diagnostics, and biological research. The structural features of this compound suggest its potential as a precursor for such molecules.

The nitroaromatic moiety is a well-known functionality used in the design of probes for detecting specific analytes. For example, nitroaromatic compounds are often used as quenchers in fluorescent probes based on Förster Resonance Energy Transfer (FRET). mdpi.com The reduction of the nitro group to an amine can also be exploited to create probes that respond to changes in the local environment, such as pH or the presence of specific metal ions. nih.gov

Furthermore, the cinnamic acid functionality can be used to attach the molecule to other platforms, such as polymers or nanoparticles, or to introduce other recognition elements. The fluorine atom can serve as a useful label for ¹⁹F NMR-based analytical methods, which offer a high degree of sensitivity and selectivity. While there are no specific reports on the use of this compound for this purpose, the combination of its functional groups provides a rich platform for the rational design of new analytical tools.

Table 3: Potential Analytical Probe Designs Based on this compound

Probe TypeDetection PrincipleKey Feature of the Intermediate
Fluorescent QuencherFRETNitroaromatic group
¹⁹F NMR ProbeNMR SpectroscopyFluorine atom
ChemosensorColorimetric/Fluorometric changesReactive functional groups (nitro, carboxylic acid)

Future Research Trajectories and Methodological Innovations

Chemo- and Regioselective Transformations of 4-Fluoro-3-nitrocinnamic Acid

The presence of multiple reactive sites—the carboxylic acid, the carbon-carbon double bond, and the nitro group—on this compound presents a significant challenge and opportunity for synthetic chemists. Future research will focus on developing highly selective transformations that can modify one functional group while leaving the others intact.

Key areas of investigation include:

Selective Nitro Group Reduction: The conversion of the nitro group to an amine is a critical transformation for creating precursors to various heterocyclic compounds and pharmacologically active agents. Research is directed towards catalytic systems, such as those using platinum or palladium catalysts with specific inhibitors or transfer hydrogenation methods, that can selectively reduce the nitro group without affecting the alkene double bond.

Alkene Bond Functionalization: The asymmetric reduction of the C=C double bond is a sought-after transformation for producing chiral molecules. ingentaconnect.com Biocatalytic methods using ene-reductases (ENEs) are particularly promising, as these enzymes can operate under mild conditions and provide high stereoselectivity. ingentaconnect.com The electron-withdrawing nitro group on the aromatic ring makes the double bond particularly susceptible to this type of enzymatic reduction. ingentaconnect.com

Carboxylic Acid Derivatization: The conversion of the carboxylic acid group into esters, amides, and other derivatives is fundamental for modulating the compound's properties. beilstein-journals.org Novel coupling reagents and catalysts, such as borane (B79455) catalysts for Fischer esterification or triazine-based reagents for amidation, can provide efficient and clean conversions under mild conditions. nih.gov

Table 1: Potential Chemo- and Regioselective Transformations

Target Functional GroupTransformationPotential Reagents/CatalystsExpected Product
Nitro GroupReduction to AmineH₂, Pd/C with specific inhibitors; Na₂S₂O₄3-Amino-4-fluorocinnamic acid
Alkene Double BondAsymmetric ReductionEne-reductases (ENEs) + NADPH cofactorChiral 4-fluoro-3-nitrophenylpropanoic acid
Carboxylic AcidEsterificationAlcohol, B(C₆F₅)₃ catalystAlkyl 4-fluoro-3-nitro-cinnamate
Carboxylic AcidAmidationAmine, TCT or EDC·HCl4-Fluoro-3-nitrocinnamide derivative. beilstein-journals.orgnih.gov

Integration of Flow Chemistry and Continuous Processing for Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processes to continuous flow manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability.

Future research in this area will likely involve:

Continuous Nitration: Developing safe and efficient flow protocols for the nitration of 4-fluorocinnamic acid, minimizing the formation of byproducts and handling hazardous nitrating agents more safely.

Telescoped Synthesis: Designing multi-step, one-flow syntheses that combine the formation of the cinnamic acid backbone (e.g., via Heck or Claisen-Schmidt condensation) with subsequent functionalization steps in a continuous sequence without isolating intermediates. acs.org

Mechanochemical Flow Synthesis: Applying continuous flow mechanochemistry for derivatization reactions, such as the synthesis of amides from this compound, which can significantly increase production capacity. beilstein-journals.orgnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

ParameterBatch ProcessingFlow Chemistry
Heat TransferLimited by vessel surface area, potential for hotspotsHigh surface-area-to-volume ratio, excellent control
Mass TransferOften inefficient, requires vigorous stirringEfficient mixing through diffusion and advection
SafetyHigher risk with large volumes of hazardous materialsSmall reactor volumes, enhanced safety
ScalabilityDifficult, often requires re-optimizationStraightforward by running the system for longer
Process ControlDifficult to precisely control temperature and timePrecise control over residence time, temperature, and pressure. acs.org

Development of Novel Catalytic Systems for Efficient Synthesis

Catalysis is at the heart of modern organic synthesis, enabling efficient, selective, and sustainable chemical production. The development of novel catalysts for the synthesis and transformation of this compound is a key research trajectory.

Focus areas include:

Heterogeneous Catalysts: Designing robust solid-supported catalysts, such as palladium nanoparticles on graphene oxide, for cross-coupling reactions to form the cinnamic acid structure. nih.govjocpr.com These catalysts offer the advantage of easy separation and recyclability.

Organocatalysis: Exploring metal-free catalytic systems for condensation and functionalization reactions to reduce cost and metal contamination in the final products.

Biocatalysis: Utilizing immobilized enzymes, such as Novozym 435 (a lipase), for derivatization reactions like esterification and amidation. jocpr.com Immobilization enhances enzyme stability and allows for reuse, making the process more economical and sustainable. jocpr.com

Table 3: Novel Catalytic Systems and Their Applications

Catalyst TypeExampleApplication in Synthesis/TransformationKey Advantage
Heterogeneous Metal CatalystPalladium NanoparticlesHeck or Suzuki coupling to form the C=C bond. jocpr.comthepharmajournal.comHigh activity, reusability
Organoboron CatalystTris(pentafluorophenyl)borane (B(C₆F₅)₃)Fischer esterification of the carboxylic acid. nih.govMetal-free, mild conditions
Biocatalyst (Immobilized Enzyme)Novozym 435 (Lipase)Kinetic resolution or synthesis of esters/amides. jocpr.comHigh selectivity, green chemistry
Solid Acid CatalystGraphene OxideAmidation under solvent-free conditions. nih.govRecyclable, environmentally friendly

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving time and resources. For this compound, in silico methods can accelerate the discovery of new derivatives with specific functions.

Future research will leverage:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of designed derivatives. This can help predict how modifications to the molecule will affect its stability and reactivity. nih.gov For example, calculating the HOMO-LUMO energy gap can provide insights into the molecule's electronic behavior. nih.gov

Molecular Docking and Dynamics: These techniques can be used to screen libraries of virtual derivatives against biological targets, such as enzymes or receptors. researchgate.net By predicting binding affinities and interaction modes, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with observed activity, QSAR studies can predict the properties of unsynthesized derivatives. mdpi.com This allows for the rational design of molecules with optimized characteristics.

Table 4: Computational Methods for Designing this compound Derivatives

Computational MethodObjectivePredicted Properties
Density Functional Theory (DFT)Predict molecular stability and reactivityHOMO-LUMO gap, electrostatic potential, bond energies. nih.gov
Molecular DockingIdentify potential biological targets and binding modesBinding affinity (docking score), protein-ligand interactions. researchgate.netmdpi.com
Molecular Dynamics (MD)Simulate the dynamic behavior of the molecule in a biological environmentConformational stability of the ligand-protein complex, binding free energy
QSARPredict biological activity or physical propertiesCorrelations between molecular descriptors and activity. mdpi.com

Exploration of this compound in Bio-inspired Synthesis

Nature provides a vast blueprint for efficient and selective chemical synthesis. Bio-inspired and biocatalytic approaches offer sustainable alternatives to traditional synthetic methods. The exploration of enzymatic pathways for the synthesis and modification of this compound is a promising frontier.

Key research trajectories include:

Engineered Biosynthetic Pathways: Cinnamic acids are naturally produced via the shikimate pathway, with Phenylalanine Ammonia-Lyase (PAL) being a key enzyme. nih.gov Future work could involve engineering PAL or upstream pathway enzymes to accept unnatural, fluorinated, and nitrated precursors, enabling a direct biosynthetic route to the target molecule.

Enzymatic C-F Bond Formation: While challenging, the direct enzymatic incorporation of fluorine is possible using enzymes known as fluorinases. nih.govnih.gov Integrating a fluorinase into a multi-enzyme cascade could provide a novel route to fluorinated aromatic building blocks. researchgate.net

Multi-Enzyme Cascades: Combining several enzymatic steps in a one-pot reaction can create highly efficient synthetic routes. For instance, a cascade involving a ligase to activate the carboxylic acid as a coenzyme A (CoA) ester, followed by lyases or reductases, could generate complex derivatives from this compound. researchgate.net

Table 5: Enzymes in Bio-inspired Synthesis

Enzyme ClassNatural FunctionPotential Application for Target Compound
Phenylalanine Ammonia-Lyase (PAL)Deamination of Phenylalanine to Cinnamic Acid. nih.govSynthesis from an engineered 4-fluoro-3-nitrophenylalanine precursor
Ene-Reductase (ENE)Asymmetric reduction of activated C=C bonds. ingentaconnect.comStereoselective reduction of the alkene in this compound
4-Coumarate-CoA Ligase (4CL)Activates cinnamic acids by forming CoA thioesters. researchgate.netEnabling downstream enzymatic modifications (e.g., hydration, cleavage). researchgate.net
FluorinaseCatalyzes the formation of a C-F bond. nih.govresearchgate.netIntroduction of the fluorine atom onto a precursor molecule
NitroreductaseReduction of nitroaromatic compoundsSelective and clean reduction of the nitro group to an amine

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3-nitrocinnamic acid, and how can reaction yields be improved?

Methodological Answer:

  • Nitration-Fluorination Sequence : Begin with cinnamic acid derivatives as precursors. Introduce the nitro group via electrophilic aromatic nitration (e.g., using HNO₃/H₂SO₄) at the meta position relative to the carboxylic acid. Subsequent fluorination can be achieved via halogen exchange (e.g., Balz-Schiemann reaction) or direct fluorination reagents (e.g., Selectfluor®).
  • Yield Optimization : Monitor reaction temperature and stoichiometry rigorously. For nitration, excess nitric acid may lead to over-nitration, while fluorination requires anhydrous conditions to avoid hydrolysis .
  • Validation : Compare melting points and spectroscopic data (e.g., IR, NMR) with structurally related compounds like 4-fluoro-3-nitrobenzoic acid (mp: 219–223°C) to confirm purity .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., DMF or ethanol-water mixtures) due to the compound’s aromatic nitro and carboxylic acid groups. Slow cooling enhances crystal formation.
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to separate nitro-substituted byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) .
  • Purity Assessment : Validate using HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and compare retention times to standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from nitro and fluorine groups). Fluorine coupling (³J~8–12 Hz) in ¹H NMR confirms substitution patterns.
  • IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹), nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C-F stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M-H]⁻ at m/z ≈ 224 (calculated for C₉H₅FNO₄).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of nitro and fluorine groups using software like Gaussian or ORCA. Calculate partial charges and Fukui indices to identify electrophilic sites.
  • Transition State Analysis : Simulate SNAr pathways with common nucleophiles (e.g., amines, thiols). Compare activation energies for substitution at fluorine (meta to nitro) versus other positions.
  • Experimental Validation : Synthesize derivatives (e.g., 4-fluoro-3-nitrobenzamide) and correlate computational predictions with kinetic data .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR shifts with structurally analogous compounds (e.g., 2-fluoro-3-nitrobenzoic acid, CAS 317-46-4) to identify systematic discrepancies .
  • Dynamic Effects : Account for solvent polarity and temperature in computational models. For example, DMSO-d₆ may induce hydrogen bonding that shifts carboxylic proton signals .
  • Collaborative Analysis : Engage interdisciplinary teams to reinterpret data, as user involvement can reveal overlooked variables (e.g., tautomerism or rotameric forms) .

Q. What are the environmental degradation pathways of this compound under UV irradiation?

Methodological Answer:

  • Photolysis Setup : Exclude aqueous solutions to a quartz reactor with a UV-C lamp (λ=254 nm). Monitor degradation via LC-MS.
  • Intermediate Identification : Detect nitro group reduction products (e.g., hydroxylamines) and defluorination byproducts (e.g., 3-nitrocinnamic acid) using HRMS and isotopic labeling.
  • Mechanistic Insight : Compare with degradation patterns of 4-nitrocinnamic acid, which forms nitroso intermediates under similar conditions .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of nitro compound dust .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Emergency Protocols : For skin contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Notes on Evidence Contradictions

  • Synthesis Protocols : While 4-fluoro-3-nitrobenzoic acid synthesis () provides a template, cinnamic acid derivatives require additional conjugation stabilization during nitration .
  • Safety Data : and emphasize nitro compound hazards, but fluorinated analogs may require stricter controls due to potential fluoride release .

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